Cas no 338406-63-6 (methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate)
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate Chemical and Physical Properties
Names and Identifiers
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- methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
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methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32619-1g |
Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | tech | 1g |
£826.00 | 2025-02-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00883744-1g |
Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| A2B Chem LLC | AI83585-1mg |
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | >90% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AI83585-5mg |
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | >90% | 5mg |
$215.00 | 2023-12-30 | |
| A2B Chem LLC | AI83585-10mg |
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | >90% | 10mg |
$241.00 | 2023-12-30 | |
| A2B Chem LLC | AI83585-500mg |
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | 500mg |
$633.00 | 2024-04-20 | ||
| A2B Chem LLC | AI83585-1g |
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | 1g |
$1225.00 | 2024-04-20 | ||
| A2B Chem LLC | AI83585-5g |
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | 5g |
$4777.00 | 2024-04-20 | ||
| 1PlusChem | 1P00IYE9-500mg |
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | 500mg |
$647.00 | 2024-05-05 | ||
| 1PlusChem | 1P00IYE9-1g |
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate |
338406-63-6 | 1g |
$1257.00 | 2024-05-05 |
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate Suppliers
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
Chemical Compound CAS No 338406-63-6: Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate, identified by the CAS registry number 338406-63-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of α,β-unsaturated esters, which are known for their versatile reactivity and potential applications in drug design. The structure of this compound features a conjugated enone system with an amino group at the β-position and a chlorophenyl substituent at the γ-position. These structural elements contribute to its unique chemical properties and biological activity.
The methyl ester group in this compound plays a crucial role in stabilizing the α,β-unsaturated system, making it more susceptible to Michael addition reactions. This reactivity has been exploited in various synthetic strategies to construct complex molecules with potential therapeutic applications. Recent studies have highlighted the importance of such compounds in the development of anti-inflammatory agents, where the amino group can act as a hydrogen bond donor, enhancing bioavailability and targeting specific inflammatory pathways.
One of the most notable advancements involving methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate is its role as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can undergo enantioselective additions to form chiral centers, which are essential for drug efficacy. For instance, its use in the construction of nonsteroidal anti-inflammatory drugs (NSAIDs) has shown promise due to its ability to modulate cyclooxygenase enzymes without causing significant gastrointestinal side effects.
In addition to its synthetic utility, this compound has been studied for its potential as a radioprotective agent. The amino group in its structure has been shown to scavenge free radicals generated during radiation exposure, thereby reducing oxidative damage to cellular components. This property makes it a candidate for further investigation in the development of radioprotective therapies, particularly in oncology settings where radiation therapy is commonly employed.
Recent computational studies have also shed light on the electronic properties of methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate. Quantum mechanical calculations reveal that the conjugated system exhibits significant electron delocalization, which enhances its stability and reactivity. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its applications in materials science.
Furthermore, the presence of the chlorophenyl group introduces additional complexity to this compound's behavior. This substituent not only influences the electronic properties but also contributes to lipophilicity, which is critical for drug absorption and distribution. Studies have shown that analogs with similar structures exhibit varying degrees of bioavailability depending on the nature of their substituents, underscoring the importance of fine-tuning these groups for optimal therapeutic performance.
The amino group in methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-en oate also renders it amenable to various post-synthetic modifications. For example, it can undergo acylation or alkylation reactions to introduce additional functional groups, thereby expanding its chemical diversity and potential applications. This versatility makes it an invaluable building block in combinatorial chemistry and high-throughput screening campaigns.
In conclusion, methyl (2E)-3-amino-4-(4-chlorophenyl)but -2-en oate represents a fascinating example of how structural features can be leveraged to create compounds with diverse functionalities. Its role as a precursor in drug design, combined with its unique reactivity and biological activity, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to various fields within science and medicine.
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